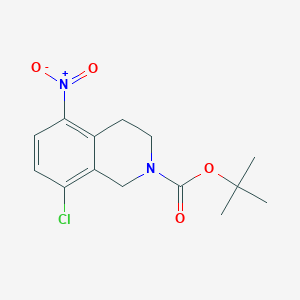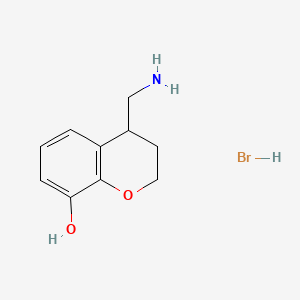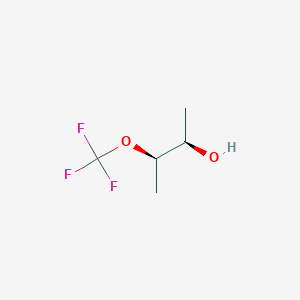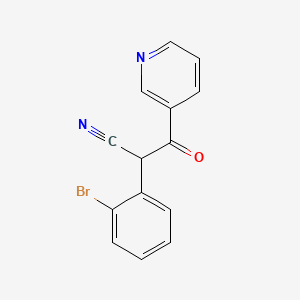
2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound that features a bromophenyl group, a pyridinyl group, and a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 3-pyridinecarboxaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-(2-bromophenyl)-3-(pyridin-3-yl)acrylonitrile.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Formation of 2-(2-substituted phenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile derivatives.
Reduction: Formation of 2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of bromophenyl and pyridinyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. The presence of the bromophenyl and pyridinyl groups can influence the biological activity of the resulting compounds, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or advanced materials with unique electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations. In biological systems, its mechanism of action would be determined by the specific biological target it interacts with, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 2-(2-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 2-(2-Iodophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
Uniqueness
2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Propriétés
Formule moléculaire |
C14H9BrN2O |
|---|---|
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C14H9BrN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H |
Clé InChI |
JTWWKRCQLHAYDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C#N)C(=O)C2=CN=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13517909.png)
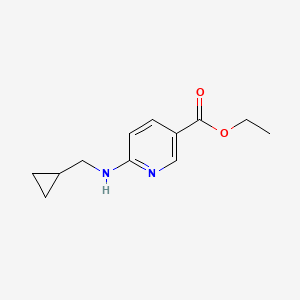
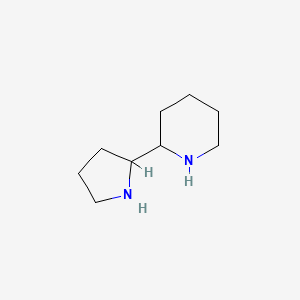

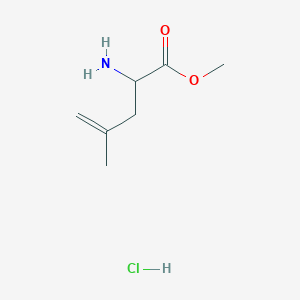
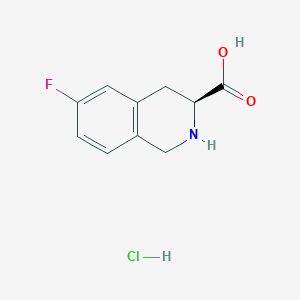

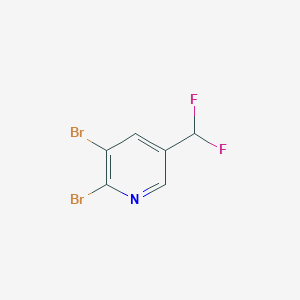
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)

